3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid
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Overview
Description
3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid is an organic compound characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a benzoic acid derivative. One common method involves the use of difluoromethylation reagents and difluoromethoxylation reactions. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and difluoromethoxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzoic acid derivatives, such as:
- 3-(Trifluoromethoxy)benzoic acid
- 4-(Difluoromethyl)benzoic acid
- 3-(Difluoromethyl)benzoic acid
Uniqueness
3-(Difluoromethoxy)-4-(difluoromethyl)benzoic acid is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethoxy)-4-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7(11)5-2-1-4(8(14)15)3-6(5)16-9(12)13/h1-3,7,9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJNXMFGFOCTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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